molecular formula C19H18N2O4 B2681174 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888443-03-6

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2681174
CAS No.: 888443-03-6
M. Wt: 338.363
InChI Key: ZSUWGICMVSFWTQ-UHFFFAOYSA-N
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Description

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an acetamido group, an ethoxyphenyl group, and a benzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Acetamido Group: The acetamido group can be introduced by reacting the benzofuran derivative with acetic anhydride in the presence of a base such as pyridine.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzofuran core, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzofuran and ethoxyphenyl derivatives.

Scientific Research Applications

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide
  • 3-acetamido-N-(2-ethoxyphenyl)-3-phenylpropanamide
  • 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide

Uniqueness

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUWGICMVSFWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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